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Compound of Interest

Compound Name: 4-Bromo-3-methoxybenzonitrile

Cat. No.: B054132

An In-depth Examination of a Key Synthetic Intermediate

Abstract

4-Bromo-3-methoxybenzonitrile is a halogenated aromatic nitrile that serves as a crucial
intermediate in the synthesis of a wide range of organic compounds, particularly within the
pharmaceutical and agrochemical industries. Its molecular structure, featuring a nitrile group, a
methoxy substituent, and a bromine atom on the benzene ring, provides multiple reactive sites
for strategic chemical modifications. This guide offers a comprehensive overview of the
fundamental properties, synthesis, characterization, and safe handling of 4-Bromo-3-
methoxybenzonitrile, tailored for researchers, scientists, and professionals in drug
development.

Core Molecular and Physical Properties

4-Bromo-3-methoxybenzonitrile is a solid organic compound under standard conditions.[1]
The precise determination of its molecular weight and other physicochemical properties is
paramount for stoichiometric calculations in synthesis and for predicting its behavior in various
chemical environments.

The molecular formula for this compound is CsHeBrNO.[2] This composition gives it a
calculated molecular weight of approximately 212.04 g/mol .[2]
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Structural and Physicochemical Data Summary

For ease of reference and comparison, the key identifiers and properties of 4-Bromo-3-
methoxybenzonitrile are summarized in the table below.

Property Value Source(s)
Molecular Formula CsHeBrNO [2]
Molecular Weight 212.04 g/mol [2]

CAS Number 120315-65-3 [2]
Appearance Solid

InChl Key TWBFZKKJFREYES- o]

UHFFFAOYSA-N

SMILES String COC1=CC(C#N)=CC=C1Br

This table provides essential data for the identification and handling of 4-Bromo-3-
methoxybenzonitrile.

Synthesis and Purification Methodologies

The synthesis of substituted benzonitriles is a foundational process in organic chemistry. While
multiple synthetic routes to 4-Bromo-3-methoxybenzonitrile and its isomers exist, a common
and illustrative method involves the methylation of a phenolic precursor.

Exemplary Synthesis Protocol: Methylation of 3-Bromo-
4-hydroxybenzonitrile

This protocol describes the synthesis of the related isomer, 3-Bromo-4-methoxybenzonitrile,
which follows a similar logic. The reaction proceeds via a nucleophilic substitution where the
hydroxyl group of 3-bromo-4-hydroxybenzonitrile is methylated.[3]

Reaction Scheme:
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Caption: Workflow for the synthesis and purification of 3-Bromo-4-methoxybenzonitrile.

Step-by-Step Procedure:

o Reaction Setup: To a solution of 3-bromo-4-hydroxybenzonitrile (5.0 g, 25.3 mmaol) in
acetonitrile (20 mL), add potassium carbonate (7.0 g, 50.1 mmol) and iodomethane (3.9 g,
27.8 mmol).[3]

o Reaction Execution: Stir the mixture at 25 °C for 6 hours. The progress of the reaction should
be monitored by Thin Layer Chromatography (TLC).[3]

o Workup: Upon completion, perform a liquid-liquid extraction with ethyl acetate (100 mL) and
water (30 mL).[3] Collect the organic phase.

e Washing: Wash the organic layer with brine (20 mL), then dry it over anhydrous sodium
sulfate.[3]

 Isolation: Concentrate the solution under reduced pressure to yield the crude product.[3]

 Purification: Purify the crude product by flash column chromatography on silica gel using a
mobile phase of 30% ethyl acetate in hexane to afford the pure 3-bromo-4-
methoxybenzonitrile.[3]

Causality and Experimental Choices:

o Base Selection (K2COs): Potassium carbonate is a mild inorganic base, sufficient to
deprotonate the phenol, forming the more nucleophilic phenoxide. Its insolubility in
acetonitrile can drive the reaction forward.
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e Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants but not to
interfere with the nucleophilic attack, as protic solvents would.

 Purification: Silica gel chromatography is the standard and effective method for separating
the desired product from unreacted starting materials and byproducts based on polarity
differences.

Spectroscopic Characterization

Unambiguous structural confirmation is a cornerstone of chemical synthesis. A combination of
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS) provides a detailed fingerprint of the 4-Bromo-3-methoxybenzonitrile
molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of hydrogen (*H
NMR) and carbon (33C NMR) atoms within the molecule. While specific spectral data for 4-
Bromo-3-methoxybenzonitrile is not readily available in the provided search results, data for
closely related isomers like 4-bromo-3-methoxyphenol can provide expected chemical shift
regions and splitting patterns.

e 1H NMR: One would expect to see signals in the aromatic region (approx. 6.5-7.5 ppm)
corresponding to the three protons on the benzene ring. The methoxy group would present
as a sharp singlet around 3.8 ppm.

e 13C NMR: The spectrum would show eight distinct signals: one for the nitrile carbon (approx.
118 ppm), six for the aromatic carbons (approx. 100-160 ppm), and one for the methoxy
carbon (approx. 56 ppm).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of a substituted benzonitrile will exhibit characteristic absorption bands.

« Nitrile (C=N) Stretch: A sharp, intense peak is expected in the region of 2220-2260 cm~2.
This is a highly diagnostic peak for the nitrile functional group.[5]
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e Aromatic C-H Stretch: Peaks will appear above 3000 cm~1.
e C-O (Aryl Ether) Stretch: Strong absorptions are expected around 1250 cm~1.

o C-Br Stretch: This will appear in the fingerprint region, typically below 1000 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments,
confirming the molecular weight.

e Molecular lon Peak (M+): Due to the presence of bromine, the molecular ion peak will
appear as a characteristic doublet with roughly equal intensity (the M+ and M+2 peaks),
corresponding to the natural abundance of the 7°Br and 1Br isotopes. For CsHeBrNO, these
peaks would be centered around m/z 211 and 213.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [4-Bromo-3-methoxybenzonitrile: A Comprehensive
Technical Guide for Scientific Professionals]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b054132#4-bromo-3-methoxybenzonitrile-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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